molecular formula C21H21N5O3S2 B4537473 N-{5-[(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide

N-{5-[(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide

Cat. No. B4537473
M. Wt: 455.6 g/mol
InChI Key: OFOPUOUTRMCHTM-UHFFFAOYSA-N
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Description

The compound is a part of the thiadiazole derivatives, a significant class of heterocyclic compounds. These derivatives have garnered attention for their biological activities and applications in designing semiconductors, energy accumulators, polymers, and more.

Synthesis Analysis

The synthesis of thiadiazole derivatives typically involves cyclization reactions, starting from readily available carboxamides or through the action of dehydrosulfurization of hydrazinecarbothioamide precursors. For example, Pavlova et al. (2022) describe the synthesis of a 1,3,4-thiadiazole derivative using dehydrosulfurization under specific conditions, yielding the target compound with high efficiency (Pavlova, Zadorozhnii, Kiselev, & Kharchenko, 2022).

Molecular Structure Analysis

X-ray diffraction and NMR spectroscopy are common techniques used to elucidate the molecular structure of thiadiazole derivatives. For instance, the crystal structure of a related thiadiazole compound was determined, providing insights into its planar configuration and intramolecular interactions (Malinovskii, Rusu, Barba, Krimer, & Lipkowski, 2000).

properties

IUPAC Name

N-[5-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3S2/c1-14(27)22-16-8-10-17(11-9-16)23-19(29)13-30-21-26-25-20(31-21)24-18(28)12-7-15-5-3-2-4-6-15/h2-6,8-11H,7,12-13H2,1H3,(H,22,27)(H,23,29)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFOPUOUTRMCHTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{5-[(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide
Reactant of Route 2
N-{5-[(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide
Reactant of Route 3
N-{5-[(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide
Reactant of Route 4
Reactant of Route 4
N-{5-[(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide
Reactant of Route 5
Reactant of Route 5
N-{5-[(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide
Reactant of Route 6
Reactant of Route 6
N-{5-[(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide

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